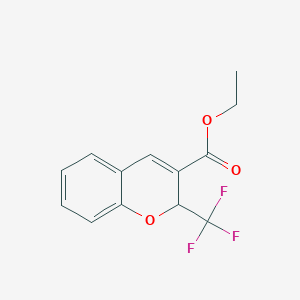

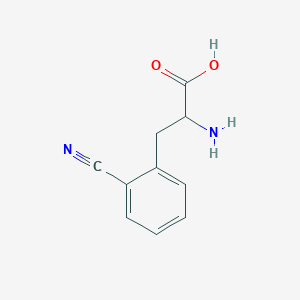

![molecular formula C8H6BrN3OS B1321563 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 352328-87-1](/img/structure/B1321563.png)

6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Descripción general

Descripción

The compound "6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one" is a chemical entity that appears to be related to the field of heterocyclic chemistry, which involves the synthesis and study of heterocyclic compounds. These compounds contain rings that have atoms of at least two different elements as members of the ring. Although the provided papers do not directly discuss this specific compound, they do provide insights into related compounds and their characteristics, which can be useful for a comprehensive analysis.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the reaction of various starting materials under specific conditions. For instance, the synthesis of 3-acyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ones is achieved by reacting 1-acyl-2-bromoacetylenes with 6-methyl-2-thiouracil, using heating in solvents such as DMF, dioxane, or acetonitrile in the presence of triethylamine . This suggests that similar conditions could potentially be used for the synthesis of "6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one," although the exact procedure would depend on the specific reactivity of the starting materials and the desired product.

Molecular Structure Analysis

X-ray structural analysis is a powerful tool for determining the molecular structure of compounds. In the case of 3-benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, the structure was established using this technique . Similarly, for the compound of interest, X-ray diffraction could be employed to elucidate its molecular structure, providing insights into the arrangement of atoms and the overall geometry of the molecule.

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds can be complex and is influenced by the nature of the substituents and the heterocyclic framework. The papers provided do not detail specific reactions for "6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one," but they do highlight the reactivity of similar compounds. For example, the synthesis of thiazolo[3,2-a]pyrimidine derivatives involves the reaction of 6-methyl-2-thiouracil with acetylenic compounds . This indicates that bromo- and methylthio-substituted pyrido[2,3-d]pyrimidinones may also undergo reactions with suitable electrophiles or nucleophiles, depending on their chemical structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be studied using various spectroscopic and analytical techniques. For instance, the organic salt of 2-Amino-5-bromo-6-methyl-4-pyrimidinol with 2,3-pyrazinedicarboxylic acid was characterized using single crystal X-ray diffraction, infrared absorption spectroscopy, UV-Vis absorption spectroscopy, and thermal gravimetric-differential thermal analysis . These methods can provide valuable information about the stability, optical properties, and thermal behavior of the compound. For "6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one," similar analytical techniques could be used to determine its melting point, solubility, optical band gap, and other relevant physical and chemical properties.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives : Research on pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, has shown that certain compounds demonstrate significant antiviral and antitumor activity, particularly against measles and leukemia (Petrie et al., 1985).

Synthetic Methods and Catalysis

- One-Pot Synthesis Using Nanocatalysts : Novel derivatives of pyrido[2,3-d]pyrimidines, including those similar to 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, have been synthesized using a green and efficient one-pot method with nanocatalysts, demonstrating a useful approach for rapid and high-yield synthesis of these compounds (Mohsenimehr et al., 2014).

Antimicrobial and Antifungal Applications

- Antimicrobial and Antifungal Activities : Certain pyrido[2,3-d]pyrimidine derivatives, structurally similar to the compound , have shown promising antimicrobial and antifungal activities. This suggests potential applications in addressing bacterial and fungal infections (Bheemanapalli et al., 2008).

Direcciones Futuras

Pyrido[2,3-d]pyrimidin-7(8H)-ones have been of interest due to their similarity with nitrogen bases present in DNA and RNA . The number of references containing compounds of this general structure have increased almost exponentially in the last 10 years . This suggests that there is ongoing research interest in these compounds, indicating potential future directions in their synthesis and biomedical applications .

Propiedades

IUPAC Name |

6-bromo-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3OS/c1-14-8-10-3-4-2-5(9)7(13)11-6(4)12-8/h2-3H,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDCSLRPQNWUHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C2C=C(C(=O)NC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622721 | |

| Record name | 6-Bromo-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | |

CAS RN |

352328-87-1 | |

| Record name | 6-Bromo-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

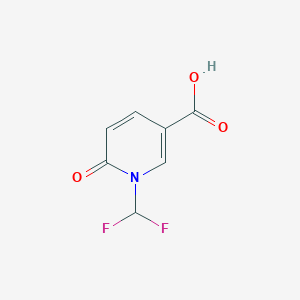

![tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B1321480.png)

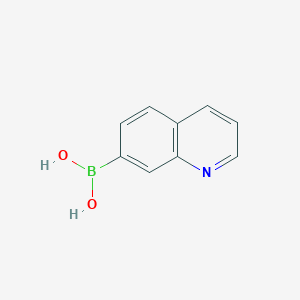

![Benzo[d][1,2,3]thiadiazol-5-ylmethanol](/img/structure/B1321484.png)

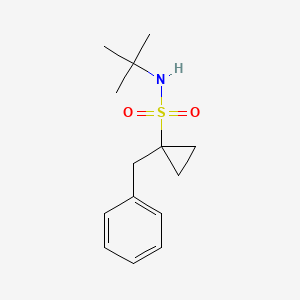

![6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1321486.png)

![4-Nitro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1321493.png)

![8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1321497.png)